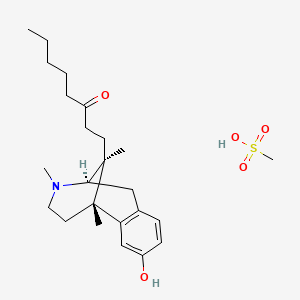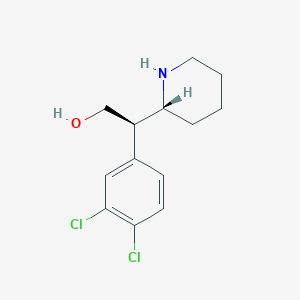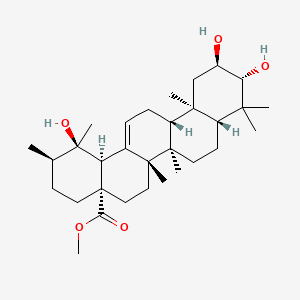
Tormentic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tormentic acid methyl ester is a derivative of tormentic acid, a pentacyclic triterpene. This compound is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and hepatoprotective properties. It is found in various plant species and has been the subject of numerous scientific studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tormentic acid methyl ester can be synthesized through the esterification of tormentic acid. The process typically involves the reaction of tormentic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction of tormentic acid from plant sources followed by its chemical modification. The extraction process usually employs solvents like methanol or ethanol, and the subsequent esterification is performed using large-scale reactors to achieve high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a candidate for studying cellular mechanisms.
Medicine: Due to its hepatoprotective and antidiabetic properties, it is being investigated for potential therapeutic uses in liver diseases and diabetes management.
Mechanism of Action
The mechanism of action of tormentic acid methyl ester involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
Antioxidant: The compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, reducing oxidative stress.
Antidiabetic: It modulates glucose metabolism by enhancing the activity of glucose transporter 4 and activating AMP-activated protein kinase
Comparison with Similar Compounds
Tormentic acid methyl ester is unique due to its specific structural features and biological activities. Similar compounds include:
Ursolic Acid: Another pentacyclic triterpene with similar anti-inflammatory and antioxidant properties.
Oleanolic Acid: Known for its hepatoprotective and antidiabetic effects.
Betulinic Acid: Exhibits anticancer and antiviral activities.
Compared to these compounds, this compound has a distinct profile of biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H50O5 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O5/c1-18-11-14-31(25(34)36-8)16-15-28(5)19(23(31)30(18,7)35)9-10-22-27(4)17-20(32)24(33)26(2,3)21(27)12-13-29(22,28)6/h9,18,20-24,32-33,35H,10-17H2,1-8H3/t18-,20-,21+,22-,23-,24+,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
RQWXHGLRDYGNGZ-BPKREVGBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


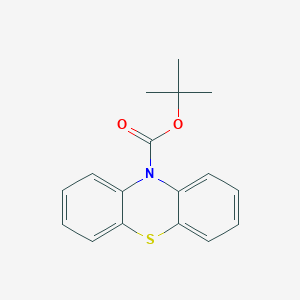
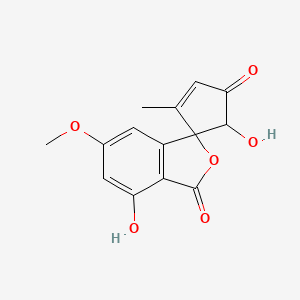
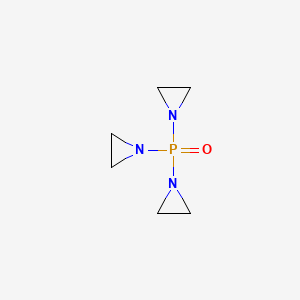
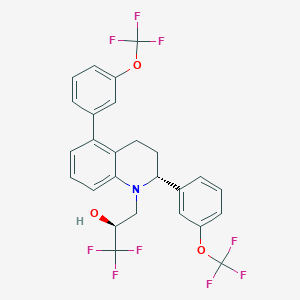

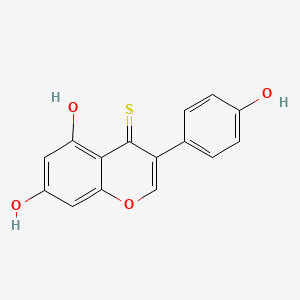
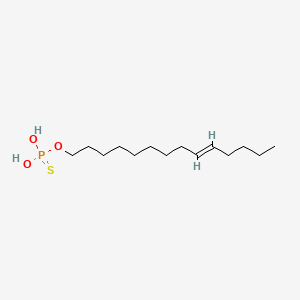
![sodium;4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[methyl-[2-[[1-[8-[methyl(2-sulfoethyl)amino]-8-oxooctanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanimidate](/img/structure/B10853465.png)
![(2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10853469.png)
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium](/img/structure/B10853477.png)
